4-(1H-Indol-3-YL)butanal is a chemical compound that belongs to the class of indole derivatives, which are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by its indole structure, which is a bicyclic structure composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the butanal group contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry.
4-(1H-Indol-3-YL)butanal can be sourced from various chemical suppliers and databases, including BenchChem and PubChem. It is classified primarily as an organic compound within the indole derivatives category. These derivatives are often studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
The synthesis of 4-(1H-Indol-3-YL)butanal typically involves the reaction of indole with butanal under specific conditions. One common method is through the Fischer indole synthesis, where an aryl hydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. In this case, butanal serves as the aldehyde component.
For laboratory-scale synthesis, the reaction may be carried out using sodium borohydride or lithium aluminum hydride as reducing agents to convert intermediates into 4-(1H-Indol-3-YL)butan-1-ol, which can subsequently be oxidized back to 4-(1H-Indol-3-YL)butanal if desired. The reaction conditions must be optimized for yield and purity, often involving recrystallization or chromatography for purification.
The molecular formula of 4-(1H-Indol-3-YL)butanal is C_{12}H_{13}N, with a molecular weight of approximately 187.24 g/mol. The compound features an indole moiety attached to a butanal group at the 4-position. The structural representation can be denoted as follows:
The InChI key for 4-(1H-Indol-3-YL)butanal is YJXQZPZMDGQXNY-UHFFFAOYSA-N, providing a unique identifier for database searches related to this compound.
4-(1H-Indol-3-YL)butanal can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for compounds like 4-(1H-Indol-3-YL)butanal often involves interactions with biological targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The indole ring's ability to interact with aromatic residues in proteins may also influence various biological pathways .
While specific physical property data such as density and boiling point are not uniformly reported, general characteristics include:
Chemical properties include reactivity due to the aldehyde functional group, which allows for various transformations such as oxidation and reduction. The compound's stability under different conditions can vary based on environmental factors like temperature and pH .
4-(1H-Indol-3-YL)butanal has several applications in scientific research:
The construction of the indole-butanal scaffold relies heavily on efficient catalytic methods for C–C bond formation. A foundational approach involves the direct coupling of indole with butyraldehyde under acid or Lewis acid catalysis. This reaction proceeds via electrophilic substitution at the indole C3 position, forming the 3-alkylindole intermediate [5]. Optimization studies reveal that chiral catalysts (e.g., BINOL-derived phosphoric acids) enable asymmetric synthesis of enantiomerically enriched 4-(1H-indol-3-yl)butanal, critical for probing stereospecific bioactivity [5].
Alternatively, N-alkylation strategies offer a versatile route. Recent advances employ ionic liquids as dual solvents and catalysts. For instance, the use of N-butylimidazolium bromide ([C₆mim]Br) facilitates the efficient N-alkylation of indole precursors with 4-bromobutyraldehyde acetal, achieving high yields (75–82%) within 1.5 hours—a significant improvement over traditional solvents (16% yield, 48 hours) [8]. This method enhances atom economy and minimizes side products during linker attachment.
Table 1: Catalytic Methods for Indole-Alkyl Linker Formation
Catalyst System | Reaction Type | Yield (%) | Key Advantage |
---|---|---|---|
Chiral BINOL-phosphates | Asymmetric aldol | 70–85 | Enantioselectivity (up to 90% ee) |
[C₆mim]Br (ionic liquid) | N-Alkylation | 75–82 | Reaction time <2 h, high atom economy |
Al₂O₃ (solid support) | Deformylative coupling | 65 | Solvent-free, recyclable catalyst |
4-(1H-Indol-3-yl)butanal serves as a linchpin for synthesizing diverse functionalized indole derivatives. Controlled oxidation of the aldehyde group provides direct access to carboxylic acid derivatives. For example, potassium permanganate-mediated oxidation converts the butanal moiety into 4-(1H-indol-3-yl)butanoic acid, a precursor to pharmaceutically relevant amides [5]. This acid is a key intermediate in synthesizing dual-acting agents for benign prostatic hyperplasia (BPH) treatment, where it is conjugated with arylpiperazine pharmacophores via amide linkages [8].
Notably, carbonyldiimidazole (CDI)-mediated activation streamlines amide formation. 4-(1H-Indol-3-yl)butanoic acid reacts with CDI in THF at 20°C for 1.5 hours, generating an acyl imidazole intermediate. Subsequent ammonia treatment yields 4-(1H-indol-3-yl)butanamide with 96% efficiency [1]. This method avoids harsh conditions, preserving the indole’s integrity.
Chain elongation strategies further expand utility. In situ-generated azafulvenium intermediates from indole-butanal and aldehydes undergo nucleophilic addition, forming bis(indolyl)methanes [4]. Similarly, Knoevenagel condensation with active methylene compounds enables access to extended conjugates for anticancer screening.
Environmental and efficiency concerns drive innovations in solvent-free and aqueous-phase synthesis. Ultrasound irradiation significantly accelerates indole-butanal transformations. In aqueous media, 1-hexenesulphonic acid sodium salt (10 mol%) catalyzes the condensation of 4-(1H-indol-3-yl)butanal with aldehydes under ultrasound (40 kHz), achieving bis(indolyl)methane derivatives in >90% yield within 15–30 minutes [2]. Key advantages include:
Ionic liquids also enable greener one-pot cascades. The synthesis of BPH agent 4aaa—4-(1-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-1H-indol-3-yl)butanoic acid—utilizes [C₆mim]Br as a recyclable solvent. This system facilitates sequential N-alkylation and hydrolysis, boosting yields from 16.0% (traditional solvents) to 75.1% while slashing reaction times from 48 hours to 1.5 hours [8].
Table 2: Green Synthesis Platforms for Indole-Butanal Derivatives
Condition | Catalyst/Solvent | Application | Efficiency Gain |
---|---|---|---|
Ultrasound (40 kHz) | 1-Hexenesulphonic acid | Bis(indolyl)methane formation | >90% yield in <30 min |
Ionic liquid ([C₆mim]Br) | Solvent/catalyst | One-pot N-alkylation | Yield ↑ 59%; time ↓ 97% |
Solvent-free ball milling | Al₂O₃ | Quinazolinone cyclization | 85% yield, no solvent |
Strategic modifications of 4-(1H-indol-3-yl)butanal enhance its stability and unlock targeted bioactivity. Cyclization is a key tactic: AcOH-mediated C–C bond formation between the aldehyde carbonyl and aminothiophenes yields 4-(1H-indol-3-yl)thieno[2,3-d]pyrimidines—scaffolds with potent TNF-α inhibition [3]. This annulation tolerates electron-withdrawing and electron-donating indole substituents, providing libraries for activity screening.
Indole core substitutions profoundly influence receptor binding. Introducing methyl groups at the indole C2 position modulates cannabinoid receptor (CB2) selectivity. For example, while C2-unsubstituted indanoylindoles act as CB2 neutral antagonists (e.g., GBD-003, Ki = 4.90 nM), C2-methylated analogues exhibit partial agonism [4]. Such structure–activity relationships (SAR) enable precise tuning for neurological therapeutics.
Conjugation with pharmacophores expands therapeutic potential. Coupling 4-(1H-indol-3-yl)butanoic acid with arylpiperazines via amide linkages produces dual α1-adrenergic receptor (α1-AR) antagonists and 5α-reductase inhibitors (e.g., 4aaa) [8]. Molecular docking confirms dual binding modes, correlating with in vitro efficacy against BPH.
Table 3: Bioactive Derivatives from 4-(1H-Indol-3-yl)butanal Modifications
Derivative | Modification | Primary Bioactivity | Source |
---|---|---|---|
4-(1H-Indol-3-yl)thieno[2,3-d]pyrimidine | AcOH-mediated cyclization | TNF-α inhibition | [3] |
GBD-003 (C2-H indanoylindole) | Indole N1/C3 functionalization | CB2 neutral antagonist (Ki = 4.90 nM) | [4] |
4aaa (arylpiperazine conjugate) | Amide coupling | Dual α1-AR antagonist/5α-reductase inhibitor | [8] |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0